N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide
Overview
Description
N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide is a complex organic compound that has been the subject of various chemical studies. The compound exhibits interesting chemical and physical properties due to its unique molecular structure, which includes functional groups such as acetylphenyl and isoquinolinyl linked through a methanesulfonamide moiety.
Synthesis Analysis
The synthesis of related compounds involves intricate reactions, highlighting the complexity of obtaining such molecules. For example, the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolinols with lead tetraacetate in dichloromethane yields quantitatively related compounds, demonstrating the chemical reactivity and potential synthesis pathways for similar structures (Hoshino, Suzuki, & Ogasawara, 2001).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined through crystallographic studies, revealing specific bond conformations and interactions. For instance, the structure of N-(3,4-dichlorophenyl)methanesulfonamide shows particular bond and torsion angles, contributing to the overall stability and conformation of the molecule (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions involving methanesulfonamide derivatives underscore their reactivity and functional versatility. Studies on N-acylation reagents, for instance, demonstrate the chemoselectivity of reactions involving methanesulfonamide groups, offering insights into the chemical behavior of such compounds (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Physical Properties Analysis
Physical properties such as crystal structure and hydrogen bonding patterns play a significant role in the stability and reactivity of methanesulfonamide compounds. For example, the crystal structure analysis of related compounds reveals specific hydrogen bonding interactions that contribute to the compound's solid-state arrangement and stability (Binkowska, Jarczewski, Katrusiak, Wojciechowski, & Brzeziński, 2001).
Chemical Properties Analysis
The chemical properties of methanesulfonamide derivatives, such as reactivity towards other molecules and stability under various conditions, are crucial for understanding their potential applications. Research on the reactions of methanesulfonyl fluoride with acetylcholinesterase demonstrates the chemical properties and potential biological relevance of sulfonamide compounds (Kitz & Wilson, 1963).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15(23)17-8-5-9-19(12-17)22(27(2,25)26)14-20(24)21-11-10-16-6-3-4-7-18(16)13-21/h3-9,12H,10-11,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBMDNMILQTXSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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